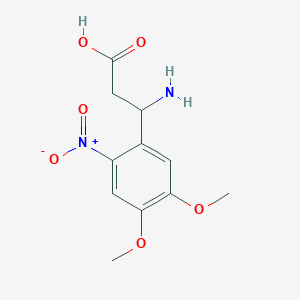

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid

Description

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid (C₁₁H₁₄N₂O₆; molar mass 270.241 g/mol) is a nitroaromatic amino acid derivative characterized by a propanoic acid backbone substituted with a 4,5-dimethoxy-2-nitrophenyl group at the β-carbon . Synthesized via a Knoevenagel condensation reaction, 4,5-dimethoxy-2-nitrobenzaldehyde reacts with malonic acid and ammonium acetate in ethanol under reflux, yielding the compound as a white solid with a high efficiency (92% yield) . Its structure lacks defined stereocenters, distinguishing it from chiral analogs.

The compound’s nitro and methoxy groups confer unique electronic properties, making it valuable in photochemical applications. For instance, it has been employed in biomimetic strategies for photocaging amidated neuropeptides, leveraging its photolabile nitro group to enable controlled release in biological systems .

Properties

IUPAC Name |

3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6/c1-18-9-3-6(7(12)4-11(14)15)8(13(16)17)5-10(9)19-2/h3,5,7H,4,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOZXAOAKAJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697290 | |

| Record name | 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-28-0 | |

| Record name | 3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid (CAS No. 682804-28-0) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

- Molecular Formula : C₁₁H₁₄N₂O₆

- Molecular Weight : 270.24 g/mol

- CAS Number : 682804-28-0

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 µg/mL | 29 |

| Pseudomonas aeruginosa | 50 µg/mL | 24 |

| Salmonella typhi | 45 µg/mL | 30 |

| Klebsiella pneumoniae | 55 µg/mL | 19 |

These results indicate that the compound has comparable potency to standard antibiotics like ceftriaxone, making it a promising candidate for further development in antibacterial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 225 µM

- LDH Release : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated), indicating cell membrane damage.

- Cell Cycle Analysis : A significant proportion of cells were arrested in the S phase, suggesting that the compound effectively induces apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Inhibitory Effects on Cytokines

| Compound Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| Comparison with Dexamethasone | Stronger | Stronger |

These findings suggest that the compound may serve as an effective anti-inflammatory agent, potentially beneficial in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Structural and Functional Differentiation

Substituent Effects on Reactivity and Applications: The 4,5-dimethoxy-2-nitro substitution in the target compound enhances photolability compared to analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid (), where the hydroxyl group reduces electron-withdrawing effects. This difference makes the former more suitable for light-triggered release mechanisms . BMAA () contains a methylamino group instead of a nitroaromatic moiety, leading to neurotoxic activity via glutamate receptor agonism. Its low blood-brain barrier permeability contrasts with the target compound’s lack of reported neuroactivity .

Synthetic Accessibility :

- The target compound’s 92% synthesis yield () surpasses the efficiency reported for many analogs, though comparative data for others (e.g., diiodo or hydroxy-nitro derivatives) are unavailable.

Safety and Handling: While 3-(4-hydroxy-3-nitrophenyl)propanoic acid () and 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid () have documented safety protocols, the target compound’s hazards remain uncharacterized in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.